4-Propylbenzaldehyde
Overview
Description
4-Propylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, where a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzaldehyde with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CHO+C3H7ClAlCl3C6H4(C3H7)CHO+HCl
Another method involves the oxidation of 4-propyltoluene using an oxidizing agent like potassium permanganate or chromic acid. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process often involves the catalytic oxidation of 4-propyltoluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-propylbenzoic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to 4-propylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form derivatives like imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Propylbenzoic acid.
Reduction: 4-Propylbenzyl alcohol.
Substitution: 4-Propylbenzylidene derivatives.
Scientific Research Applications
4-Propylbenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Propylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The aldehyde group is also reactive towards nucleophiles, allowing for the formation of various derivatives through substitution reactions.
Comparison with Similar Compounds
4-Propylbenzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the propyl group, making it less hydrophobic and less sterically hindered.
4-Methylbenzaldehyde: Contains a methyl group instead of a propyl group, resulting in different reactivity and physical properties.
4-Ethylbenzaldehyde: Contains an ethyl group, which is shorter than the propyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
4-propylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCRURSQMOFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067412 | |
Record name | Benzaldehyde, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzaldehyde, 4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28785-06-0 | |
Record name | 4-Propylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28785-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028785060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-propylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFA5SA2NA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Propylbenzaldehyde in Amomum tsao-ko?
A: this compound is a constituent of the essential oil extracted from Amomum tsao-ko. While not the most abundant compound, it contributes to the overall aroma profile of the plant. Research using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as one of the components in the essential oil, with its concentration varying depending on the extraction method. [, ]
Q2: Does this compound contribute to the antibacterial activity of Amomum tsao-ko essential oil?
A: While Amomum tsao-ko essential oil exhibits antibacterial activity against various bacteria and fungi, this activity is primarily attributed to 1,8-cineole, its major component. [] The isolated contribution of this compound to the antibacterial activity wasn't specifically investigated in the provided research. []
Q3: Are there analytical methods available to specifically quantify this compound in Amomum tsao-ko?
A: While the provided research employed GC-MS for the identification and analysis of Amomum tsao-ko essential oil components, including this compound, specific details regarding a validated method for its quantification weren't outlined. [, ] Developing and validating a targeted analytical method would be necessary to accurately quantify this compound in this plant.
Q4: Beyond its presence in Amomum tsao-ko, are there other research areas exploring this compound?
A: Although the provided research focuses on the identification of this compound in Amomum tsao-ko, this compound might be relevant in other contexts. For example, one study mentions its molecular formula (C10H12O) [], suggesting potential interest in its chemical properties. Further research beyond the scope of these abstracts would be needed to explore other applications or areas of study related to this compound.
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